2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
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Overview
Description
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This results in the inhibition of tumor growth in cancers driven by RET mutations and fusions .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth . The exact downstream effects can vary depending on the specific RET mutation or fusion present in the cancer cells .
Result of Action
The result of Pralsetinib’s action is the inhibition of tumor growth in cancers driven by RET mutations and fusions . By selectively inhibiting RET, Pralsetinib can effectively target these cancer cells without affecting normal cells . This leads to a decrease in tumor size and potentially to the regression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-[(1H-pyrazol-4-yl)methoxy]pyridine
- 2-methyl-6-[(1-methyl-1H-pyrazol-3-yl)methoxy]pyridine
- 2-methyl-6-[(1-methyl-1H-pyrazol-5-yl)methoxy]pyridine
Uniqueness
2-methyl-6-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to the specific positioning of the pyrazole ring, which influences its reactivity and binding properties. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-4-3-5-11(13-9)15-8-10-6-12-14(2)7-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXCXBUCSXMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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